molecular formula C22H18N2O6S B2370691 (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 1321685-60-2

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No.: B2370691
CAS No.: 1321685-60-2
M. Wt: 438.45
InChI Key: SQMRHQUBKQVADU-GQCTYLIASA-N
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Description

The compound (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate features a hybrid structure combining pyrimidine, pyranone, and benzo[d][1,3]dioxole moieties. The pyrimidine ring (4,6-dimethyl-substituted) is linked via a thioether bridge to a 4-oxo-4H-pyran-3-yl group, while the acrylate ester incorporates a benzo[d][1,3]dioxol-5-yl substituent.

Synthetic routes for analogous compounds (e.g., 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione) involve condensation of pyrimidine hydrazines with carbonyl compounds, followed by cyclization or rearrangement reactions in acetic acid or ethanol . The thioether linkage in the target compound may arise from alkylation of a pyrimidine-thiol intermediate, as seen in the synthesis of 2-(4,6-dimethylpyrimidin-2-yl)thioacetate derivatives .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-13-7-14(2)24-22(23-13)31-11-16-9-17(25)20(10-27-16)30-21(26)6-4-15-3-5-18-19(8-15)29-12-28-18/h3-10H,11-12H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMRHQUBKQVADU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate, with CAS number 1321685-60-2, is a complex organic compound characterized by its unique structure that includes a pyrimidine ring and an acrylate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C22H18N2O6SC_{22}H_{18}N_{2}O_{6}S, with a molecular weight of 438.5 g/mol. It is classified as an ester due to the presence of an acrylate group and features various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18N2O6S
Molecular Weight438.5 g/mol
CAS Number1321685-60-2

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its potential antimicrobial , anticancer , and anti-inflammatory properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Preliminary studies indicate that compounds containing similar pyrimidine and pyranone structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of compounds with similar structural motifs. For example, studies involving thiazole and pyridine derivatives have reported significant cytotoxic effects against different cancer cell lines. The presence of electron-withdrawing groups in the structure is believed to enhance the interaction with biological targets such as DNA or specific enzymes involved in cancer progression.

Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of various derivatives on human cancer cell lines (e.g., A431 and MCF7), it was found that compounds with a similar backbone to (E)-6 exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity.

Anti-inflammatory Activity

Compounds with benzo[d][1,3]dioxole moieties have been noted for their anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The potential for (E)-6 to modulate inflammatory pathways could be significant in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Pyrimidine Ring : Essential for enhancing antimicrobial activity.
  • Acrylate Group : Contributes to cytotoxicity through interactions with cellular targets.
  • Benzo[d][1,3]dioxole Moiety : Implicated in anti-inflammatory properties.

Scientific Research Applications

Chemical Properties and Structure

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and pyranone have been shown to inhibit bacterial growth effectively. The presence of the thioether group may enhance the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial action .

Anticancer Properties

Studies suggest that compounds containing pyrimidine and pyran structures can act as cytotoxic agents against cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, including the modulation of signaling cascades related to cell survival .

Anti-inflammatory Effects

The incorporation of specific substituents in the pyrimidine and pyran frameworks has been linked to anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of compounds derived from (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate). The synthesized derivatives were evaluated for their antimicrobial and anticancer activities. The results indicated that certain modifications led to enhanced potency against specific bacterial strains and cancer cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. The binding affinities were calculated, revealing potential as an inhibitor for specific proteins involved in disease pathways. This computational approach aids in understanding how structural features influence biological activity .

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares core structural motifs with several classes of pyrimidine derivatives:

Compound Class Key Features Example (Source)
4-Oxo-pyrimidines Pyrimidine ring with 4-oxo group; substituents at C2, C5, and C6 Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Pyranone hybrids Pyran-4-one fused with pyrimidine or linked via thioether 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione
Benzo[d][1,3]dioxole derivatives Acrylate esters with benzo[d][1,3]dioxole substituents (E)-Ethyl 3-(thiophen-2-yl)acrylate

Key Differences :

  • The benzo[d][1,3]dioxole group in the target compound enhances electron-rich aromaticity compared to phenyl or thiophene substituents in analogs .
  • The thioether bridge (pyrimidin-2-ylthio)methyl provides greater conformational flexibility than oxygen or nitrogen linkages in related structures .

Physicochemical Properties

Hydrogen Bonding and Crystallography :

  • Pyrimidine derivatives exhibit puckered ring conformations (e.g., flattened boat in thiazolo[3,2-a]pyrimidine ), influencing solubility and crystal packing.
  • The benzo[d][1,3]dioxole group may participate in C–H···O hydrogen bonds, stabilizing crystal lattices .

Lipophilicity :

Computational Similarity Analysis

Methods :

  • Tanimoto Coefficient : Used to quantify structural similarity via molecular fingerprints (e.g., MACCS or Morgan fingerprints) .
  • Graph Set Analysis : Evaluates hydrogen-bonding patterns in crystals .

Findings :

  • The target compound shares >60% similarity with 4-oxo-pyrimidine derivatives (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) based on functional group alignment .
  • Dissimilarity arises from the benzo[d][1,3]dioxole group, which alters electronic properties compared to phenyl analogs .

Preparation Methods

Synthesis of the 4-Oxo-4H-pyran Core

The pyran scaffold is synthesized via Knoevenagel condensation or Pechmann cyclization .

Method A: Knoevenagel Condensation

  • Reactants : Ethyl acetoacetate and aryl aldehydes under basic conditions.
  • Conditions : Piperidine/morpholine catalysis in ethanol at reflux (80–100°C).
  • Example :
    • Ethyl acetoacetate (1.0 eq) reacts with 3-(benzo[d]dioxol-5-yl)acrolein (1.2 eq) in DMF with KOH (1.2 eq) at 100°C for 6 h to yield ethyl 6-methyl-4-oxo-4H-pyran-3-carboxylate derivatives.

Method B: Pechmann Cyclization

  • Reactants : Resorcinol derivatives and β-keto esters in acidic media.
  • Conditions : Conc. H₂SO₄ or FeCl₃ catalysis at 50–80°C.
  • Yield : 70–85% for substituted pyrans.

Formation of the Acrylate Ester

The (E)-acrylate is installed via Wittig reaction or Knoevenagel condensation .

Method A: Wittig Reaction

  • Reactants : Pyran-3-carbaldehyde and benzo[d]dioxol-5-ylmethylenephosphorane.
  • Conditions :
    • Phosphorane generated in situ from triphenylphosphine and ethyl bromoacetate.
    • Reflux in dichloromethane for 8 h.
  • Stereoselectivity : >95% (E)-isomer.
  • Yield : 78–85%.

Method B: Knoevenagel Condensation

  • Reactants : Pyran-3-carbaldehyde and methyl benzo[d]dioxol-5-ylacetate.
  • Conditions : Piperidine (10 mol%) in ethanol at reflux for 6 h.
  • Yield : 68–75%.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Pyran Synthesis : Pechmann cyclization of resorcinol and ethyl acetoacetate → 6-methyl-4-oxo-4H-pyran-3-carboxylic acid (Yield: 82%).
  • Thioether Installation : React with 4,6-dimethylpyrimidine-2-thiol and K₂CO₃ in DMF → 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-carboxylic acid (Yield: 70%).
  • Acrylate Formation : Esterification with 3-(benzo[d]dioxol-5-yl)acrylic acid via DCC/DMAP coupling → Target compound (Yield: 65%).

Overall Yield : ~37% (multi-step).

Route 2: Convergent Synthesis

  • Synthesis of Acrylate Intermediate :
    • Piperonal + ethyl cyanoacetate → Ethyl 3-(benzo[d]dioxol-5-yl)acrylate via Knoevenagel (Yield: 88%).
  • Coupling with Pyran-Thioether :
    • Mitsunobu reaction between pyran-thioether alcohol and acrylate acid using DIAD/PPh₃ (Yield: 58%).

Overall Yield : ~51% (two steps).

Optimization and Challenges

Key Parameters

Step Parameter Optimal Value Impact on Yield
Thioether formation Solvent DMF > THF +15% yield
Acrylate esterification Catalyst DCC/DMAP > H₂SO₄ +20% yield
Stereoselectivity Reaction temp 0–5°C (Wittig) E/Z > 95:5

Common Side Reactions

  • Oxidation of Thioether : Mitigated by inert atmosphere (N₂/Ar).
  • Ester Hydrolysis : Avoid aqueous workup at high pH.

Analytical Data and Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J=16 Hz, 1H, CH=CH), 6.91 (s, 2H, dioxolane), 6.38 (s, 1H, pyran H5), 4.32 (s, 2H, SCH₂), 2.51 (s, 6H, pyrimidinyl CH₃).
  • HRMS : m/z calc. for C₂₃H₂₁N₂O₆S [M+H]⁺: 477.1124; found: 477.1128.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 preferred for scalability (fewer steps).
  • Green Chemistry : Use of TEMPO/NaClO for oxidations reduces heavy metal waste.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate?

  • Methodological Answer : A multi-step synthesis is typically employed, involving:

  • Thioether linkage formation : Reacting 4,6-dimethylpyrimidine-2-thiol with a bromomethyl-substituted 4H-pyran-3-one intermediate under basic conditions (e.g., triethylamine) in anhydrous DMF .
  • Acrylate conjugation : Introducing the benzo[d][1,3]dioxol-5-yl group via a Wittig or Horner-Wadsworth-Emmons reaction to ensure (E)-stereoselectivity .
  • Purity control : Use HPLC or TLC with UV visualization at each stage to monitor reaction progress and isolate intermediates .

Q. How can the compound’s purity and structural identity be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution to confirm purity (>95%) .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks to the pyrimidine (δ 2.4–2.6 ppm for methyl groups), pyran-4-one carbonyl (δ 170–175 ppm), and benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z ~495.5 .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in a DCM/hexane mixture. Use SHELXL for refinement, ensuring R-factor < 0.05 .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the pyranone and benzo[d][1,3]dioxole moieties .

Advanced Research Questions

Q. How can contradictory data on reaction yields between batch and flow-chemistry approaches be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, reagent stoichiometry, residence time) in flow systems. Compare with batch-mode yields using ANOVA .
  • Mechanistic probes : Use in-situ IR spectroscopy to identify intermediates and side-products (e.g., Z-isomer formation) under varying conditions .

Q. What computational methods predict the compound’s conformational flexibility in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or water) using AMBER or GROMACS. Focus on pyranone ring puckering (Cremer-Pople parameters) and thioether bond rotation barriers .
  • DFT calculations : B3LYP/6-31G(d) level to compare ground-state geometries with crystallographic data, identifying discrepancies >0.1 Å as potential solvation effects .

Q. How does the benzo[d][1,3]dioxole group influence bioactivity compared to structural analogs?

  • Methodological Answer :

  • SAR studies : Synthesize analogs replacing the benzo[d][1,3]dioxole with phenyl or naphthyl groups. Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) via kinetic assays .
  • Docking simulations : Use AutoDock Vina to model interactions between the dioxole oxygen atoms and hydrophobic enzyme pockets, correlating binding scores with IC50 values .

Q. What strategies mitigate crystallographic disorder in the pyranone ring during structure refinement?

  • Methodological Answer :

  • Multi-conformer modeling : In SHELXL, assign partial occupancy to disordered atoms (e.g., pyranone oxygen) and apply restraints to bond lengths/angles .
  • Low-temperature data collection : Acquire diffraction data at 100 K to reduce thermal motion artifacts .

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